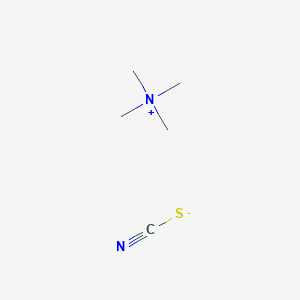
Ammonium, tetramethyl-, thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, tetramethyl-, thiocyanate is an organic compound with the chemical formula [(CH₃)₄N]SCN. It is a quaternary ammonium salt where the ammonium ion is substituted with four methyl groups, and it is paired with a thiocyanate anion. This compound is known for its applications in various chemical processes and research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium, tetramethyl-, thiocyanate can be synthesized through the reaction of tetramethylammonium hydroxide with thiocyanic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
[(CH3)4N]OH+HSCN→[(CH3)4N]SCN+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and crystallizers helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ammonium, tetramethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ion can participate in nucleophilic substitution reactions, where it replaces other leaving groups in organic molecules.
Complex Formation: The thiocyanate ion can form complexes with transition metals, which are often used in analytical chemistry for the detection of metal ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form different products, depending on the reaction conditions.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various derivatives.
Major Products Formed
Tetramethylammonium Thiocyanate Complexes: When reacted with metal ions, it forms complexes that are useful in various analytical applications.
Substituted Organic Compounds: Through nucleophilic substitution, it can form a variety of substituted organic compounds.
Scientific Research Applications
Ammonium, tetramethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in various biological preparations.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ammonium, tetramethyl-, thiocyanate exerts its effects involves the interaction of the thiocyanate ion with various molecular targets. The thiocyanate ion can act as a nucleophile, participating in substitution reactions and forming complexes with metal ions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with a chloride ion instead of a thiocyanate ion.
Tetramethylammonium Bromide: Contains a bromide ion instead of a thiocyanate ion.
Tetramethylammonium Iodide: Contains an iodide ion instead of a thiocyanate ion.
Uniqueness
Ammonium, tetramethyl-, thiocyanate is unique due to the presence of the thiocyanate ion, which imparts distinct chemical properties and reactivity. The thiocyanate ion’s ability to form complexes with metal ions and participate in nucleophilic substitution reactions makes this compound particularly valuable in various chemical and industrial applications.
Properties
CAS No. |
15597-46-3 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
tetramethylazanium;thiocyanate |
InChI |
InChI=1S/C4H12N.CHNS/c1-5(2,3)4;2-1-3/h1-4H3;3H/q+1;/p-1 |
InChI Key |
PJLHNSWILUSPNO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


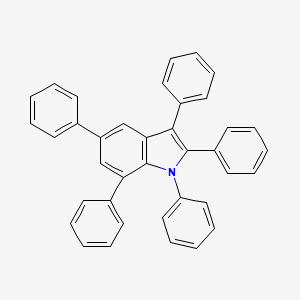
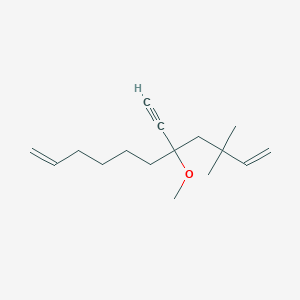
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
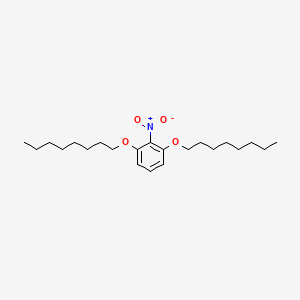
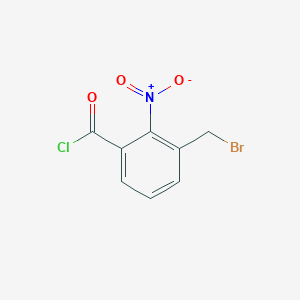
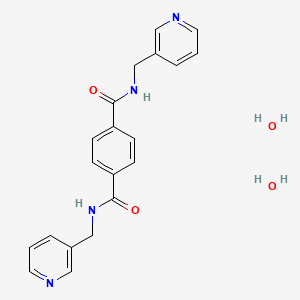
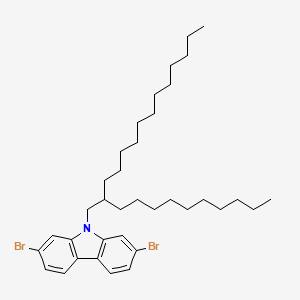
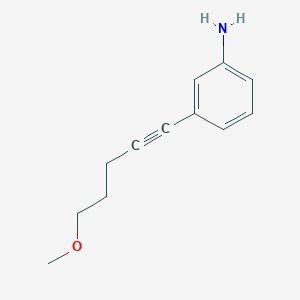
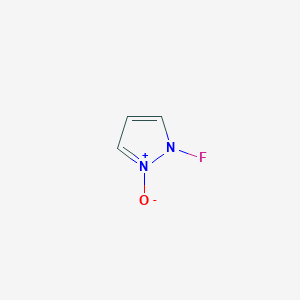
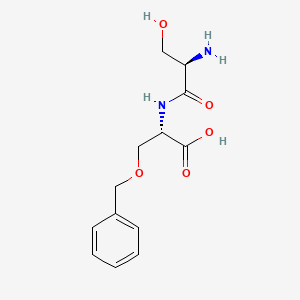
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
